Apocarotenal

Description

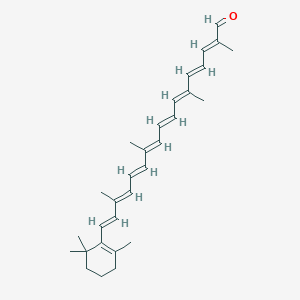

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMMVLFMMAQXHZ-DOKBYWHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883251 | |

| Record name | Apocarotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107-26-2, 12676-20-9 | |

| Record name | β-Apo-8′-carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apocarotenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Apocarotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apocarotenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8'-apo-β-caroten-8'-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOCAROTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22N3E2U32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Conversion of β-Carotene to Apocarotenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocarotenoids, a diverse class of signaling molecules and high-value compounds, are derived from the oxidative cleavage of carotenoids. The enzymatic conversion of β-carotene, a ubiquitous carotenoid, into various apocarotenals is a critical biochemical process in plants, animals, and microorganisms. This technical guide provides an in-depth overview of the biosynthetic pathway of apocarotenal from β-carotene, focusing on the key enzymes, reaction mechanisms, and experimental methodologies. Quantitative data on enzyme kinetics are summarized, and detailed protocols for common experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important metabolic route.

Introduction

The biosynthesis of apocarotenals from β-carotene is primarily catalyzed by a superfamily of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2] These enzymes exhibit remarkable specificity in cleaving the polyene chain of β-carotene at different double bonds, leading to a wide array of this compound products with diverse biological functions.[3] This guide will focus on the two major pathways of β-carotene cleavage: symmetric and asymmetric cleavage.

The Biosynthetic Pathway

The conversion of β-carotene to apocarotenals can be broadly categorized into two distinct enzymatic pathways, determined by the site of oxidative cleavage.

Symmetric Cleavage: The Central Route to Retinal

The central cleavage of β-carotene occurs at the 15,15’ double bond and is catalyzed by β-carotene 15,15’-dioxygenase (BCO1).[4] This reaction yields two molecules of retinal (a C20 this compound), a crucial precursor for vitamin A.[2] The overall reaction is as follows:

β-Carotene + O₂ → 2 retinal

This process is a dioxygenase reaction, incorporating molecular oxygen into the substrate.[5]

Asymmetric (Eccentric) Cleavage: Generating a Diversity of Apocarotenals

Asymmetric cleavage of β-carotene is carried out by a variety of CCDs, with β-carotene 9’,10’-dioxygenase (BCO2) being a key enzyme in animals.[6] This enzyme cleaves β-carotene at the 9’,10’ double bond to produce β-apo-10’-carotenal (a C27 this compound) and β-ionone.[7] Other CCDs found in plants, such as CCD1 and CCD4, can also catalyze asymmetric cleavage at various positions, including the 9,10 and 9',10' double bonds, yielding a range of apocarotenals like β-apo-8'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal.[8][9] These apocarotenals can be further metabolized to other bioactive compounds.

Key Enzymes in this compound Biosynthesis

The CCD superfamily is central to this compound formation. Below is a comparison of the key enzymes involved in the cleavage of β-carotene.

| Enzyme | Organism(s) | Cellular Localization | Cleavage Site(s) | Primary Product(s) from β-Carotene |

| β-carotene 15,15’-dioxygenase (BCO1) | Animals | Cytosol | 15,15’ (Symmetric) | 2 x Retinal |

| β-carotene 9’,10’-dioxygenase (BCO2) | Animals | Mitochondria | 9’,10’ (Asymmetric) | β-apo-10’-carotenal, β-ionone |

| Carotenoid Cleavage Dioxygenase 1 (CCD1) | Plants | Cytoplasm | 9,10 and 9’,10’ | β-ionone, C14 dialdehyde |

| Carotenoid Cleavage Dioxygenase 4 (CCD4) | Plants | Plastids | 9,10 and 9’,10’ | β-ionone and other apocarotenals |

Quantitative Data: Enzyme Kinetics

The efficiency of β-carotene conversion by CCDs can be described by their kinetic parameters. The following table summarizes the available data for human BCO1 acting on β-carotene.

| Enzyme | Substrate | Km (μM) | Vmax (nmol product/mg protein/h) | kcat/Km (M-1min-1) | Reference |

| Human BCO1 | β-Carotene | 17.2 | 197.2 | 6098 | [4] |

Experimental Protocols

Recombinant Expression and Purification of Carotenoid Cleavage Dioxygenases

Objective: To produce and purify recombinant CCD enzymes for in vitro assays.

Protocol:

-

Cloning: The full-length cDNA of the target CCD is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. Cultures are typically grown at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lysis is performed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a pre-equilibrated Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole). The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assay for β-Carotene Cleavage

Objective: To determine the enzymatic activity of a purified CCD on β-carotene.

Protocol:

-

Substrate Preparation: A stock solution of all-trans-β-carotene is prepared in an organic solvent such as acetone (B3395972) or a mixture of tetrahydrofuran (B95107) and dimethyl sulfoxide (B87167) (1:1).

-

Reaction Mixture: The reaction is typically carried out in a buffer such as 50 mM HEPES or Tris-HCl at a pH between 7.0 and 8.0. The reaction mixture contains the purified enzyme (in the μg range), a detergent to solubilize the hydrophobic substrate (e.g., sodium dodecyl sulfate, taurocholate), and cofactors if necessary (e.g., Fe²⁺).

-

Initiation and Incubation: The reaction is initiated by the addition of the β-carotene substrate. The final concentration of β-carotene is typically in the low micromolar range. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes). The reaction is linear with respect to time and protein concentration within certain limits.[10]

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethanol (B145695) or methanol. The products are extracted with an organic solvent such as n-hexane or a mixture of chloroform (B151607) and methanol.

-

Analysis: The extracted products are dried under a stream of nitrogen and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Apocarotenals

Objective: To separate and quantify the this compound products of the enzyme assay.

Protocol:

-

Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

-

Mobile Phase: A gradient of solvents is typically employed for optimal separation. A common mobile phase system consists of a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[9] For example, a gradient could start with a higher polarity mixture and gradually increase the proportion of the less polar solvent.

-

Detection: Apocarotenals are detected using a UV-Vis or a diode array detector (DAD) at their maximum absorbance wavelength (typically around 400-450 nm).

-

Quantification: The concentration of the this compound products is determined by comparing their peak areas to a standard curve generated from known concentrations of authentic standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Apocarotenals from β-Carotene

Caption: Enzymatic cleavage of β-carotene to apocarotenals.

Experimental Workflow for CCD Enzyme Assay

Caption: Workflow for in vitro carotenoid cleavage dioxygenase assay.

Regulation of CCD Gene Expression

Caption: Simplified regulation of CCD gene expression by light and ABA.

Conclusion

The biosynthetic pathway of apocarotenals from β-carotene is a well-orchestrated enzymatic process governed by the Carotenoid Cleavage Dioxygenase superfamily. The specific CCD present determines the nature of the this compound products, which in turn have significant biological activities. Understanding the intricacies of this pathway, from the kinetic properties of the enzymes to the methodologies for their study, is crucial for researchers in fields ranging from plant biology to human health and drug development. The information and protocols provided in this guide serve as a comprehensive resource for professionals seeking to explore and manipulate this important metabolic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of carotenoid cleavage: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate specificity of purified recombinant human β-carotene 15,15'-oxygenase (BCO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of light and abscisic acid in the regulation of plant gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro measurement of beta-carotene cleavage activity: methodological considerations and the effect of other carotenoids on beta-carotene cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Occurrence of Trans-β-Apo-8'-Carotenal in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-β-apo-8'-carotenal is a C30 apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. This molecule, a derivative of the abundant β-carotene, is found in various plant tissues and plays a role as a precursor to other biologically important molecules. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies related to trans-β-apo-8'-carotenal in the plant kingdom.

Natural Sources and Quantitative Occurrence

Trans-β-apo-8'-carotenal has been identified in a variety of plant species, with its presence being particularly notable in the peels of citrus fruits. While its distribution is not as widespread as its parent carotenoids, it contributes to the pigmentation of certain plant tissues. Quantitative data on its concentration remains limited in the scientific literature, but some studies have reported its levels in specific plant parts.

One of the primary natural sources of trans-β-apo-8'-carotenal is the peel of citrus fruits, particularly mandarins and oranges[1]. In the peel of Clementine mandarins at the breaker stage of ripening, traces of β-apo-8'-carotenal have been quantified at levels of less than 1 µg per gram of fresh weight[2]. It is considered a minor constituent in the carotenoid profiles of Clementine and Dancy tangerine peels[1]. This apocarotenoid, along with β-citraurin, contributes to the characteristic orange-red coloration of the peel in some citrus varieties[2].

For comparative purposes, the following table summarizes the known quantitative data for trans-β-apo-8'-carotenal in plant sources.

| Plant Species | Plant Part | Concentration (µg/g Fresh Weight) | Reference |

| Citrus clementina (Clementine) | Peel (breaker stage) | < 1.0 | [2] |

Biosynthesis of Trans-β-Apo-8'-Carotenal

The formation of trans-β-apo-8'-carotenal in plants is a result of the enzymatic cleavage of β-carotene. This reaction is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). Specifically, members of the CCD4 subfamily have been implicated in this biosynthetic step.

The key enzyme responsible for the production of β-apo-8'-carotenal in citrus has been identified as CitCCD4b[4]. This enzyme asymmetrically cleaves the 7',8' double bond of β-carotene to yield the C30 apocarotenoid, trans-β-apo-8'-carotenal, and a C10 volatile compound[5][6]. The biosynthetic pathway is a crucial step in the generation of specific pigments that contribute to the fruit's peel color[2].

While CCD4 enzymes are primarily associated with this reaction, members of the CCD1 family are also known to cleave various carotenoids at different positions, suggesting potential alternative or secondary pathways for apocarotenoid formation in other plant species[5].

Signaling Pathways

The role of apocarotenoids as signaling molecules in plant development and stress responses is an active area of research[7][8][9][10]. Phytohormones such as abscisic acid and strigolactones are well-known examples of carotenoid-derived signals[7][8][9]. However, the specific signaling function of trans-β-apo-8'-carotenal is not yet well-elucidated. It is often considered an intermediate in the biosynthesis of other compounds or a contributor to pigmentation.

Some studies suggest that C30 apocarotenoids, as a class, may have biological activities, but a distinct signaling cascade initiated by trans-β-apo-8'-carotenal has not been identified. Further research is needed to determine if this molecule acts as a signaling agent in plants, potentially regulating gene expression or other cellular processes.

Experimental Protocols

The accurate extraction and quantification of trans-β-apo-8'-carotenal from plant matrices are crucial for its study. The following sections detail generalized methodologies for its analysis.

Extraction of trans-β-Apo-8'-Carotenal from Plant Tissues

Carotenoids and their derivatives are lipophilic molecules, requiring organic solvents for their extraction. The following is a general protocol adaptable for various plant tissues, such as citrus peel and leaves.

Materials:

-

Fresh plant tissue (e.g., citrus peel, spinach leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (HPLC grade), containing 0.1% (w/v) Butylated Hydroxytoluene (BHT) to prevent oxidation

-

Petroleum ether or a hexane/ethyl acetate (B1210297) mixture

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Freeze the fresh plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass tube.

-

Add acetone (with BHT) to the tissue and homogenize thoroughly using a vortex mixer or a homogenizer until the tissue becomes colorless.

-

Centrifuge the mixture to pellet the solid debris.

-

Transfer the supernatant to a separatory funnel.

-

Repeat the extraction of the pellet with fresh acetone until the solvent remains colorless. Pool all the supernatants.

-

Add petroleum ether (or hexane/ethyl acetate) and a saturated NaCl solution to the pooled supernatant in the separatory funnel to facilitate phase separation.

-

Gently mix and allow the layers to separate. The upper organic phase contains the carotenoids.

-

Collect the upper organic phase and wash it with distilled water to remove any residual acetone and water-soluble impurities.

-

Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., a mixture of methanol (B129727), methyl tert-butyl ether, and water) for HPLC analysis.

-

Store the extract at -20°C in an amber vial under a nitrogen atmosphere until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C30 column is the preferred method for the separation and quantification of carotenoids and apocarotenoids, as it provides excellent resolution of these structurally similar compounds.

Instrumentation and Conditions:

-

HPLC System: Equipped with a photodiode array (PDA) detector.

-

Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol and gradually increase the proportion of MTBE.

-

Flow Rate: Approximately 1 mL/min.

-

Column Temperature: Maintained at around 25-30°C.

-

Detection Wavelength: Monitoring at the maximum absorption wavelength of trans-β-apo-8'-carotenal, which is around 460 nm.

-

Standard: A certified standard of trans-β-apo-8'-carotenal is required for identification (based on retention time and UV-Vis spectrum) and for creating a calibration curve for quantification.

Procedure:

-

Prepare a series of standard solutions of trans-β-apo-8'-carotenal of known concentrations.

-

Inject the standards into the HPLC system to establish a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract.

-

Identify the peak corresponding to trans-β-apo-8'-carotenal in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

-

Quantify the amount of trans-β-apo-8'-carotenal in the sample by using the peak area and the calibration curve.

In Vitro Enzymatic Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a general method to assess the activity of CCD enzymes, such as CCD1 or CCD4, in cleaving β-carotene to produce apocarotenoids.

Materials:

-

Purified recombinant CCD enzyme.

-

β-carotene substrate.

-

Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

-

FeSO4 (cofactor for CCDs).

-

A detergent (e.g., Tween 40) to solubilize the β-carotene.

-

Reaction tubes.

-

Water bath or incubator.

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

-

Prepare a stock solution of β-carotene in an organic solvent and then emulsify it in the assay buffer containing a detergent.

-

In a reaction tube, combine the assay buffer, FeSO4, and the β-carotene substrate emulsion.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the purified CCD enzyme.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent like ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Collect the organic phase containing the apocarotenoid products.

-

Analyze the products by HPLC-PDA or GC-MS to identify and quantify the cleavage products, including trans-β-apo-8'-carotenal.

Conclusion

Trans-β-apo-8'-carotenal is a naturally occurring C30 apocarotenoid found in plants, with citrus peels being a notable source. Its biosynthesis from β-carotene is catalyzed by carotenoid cleavage dioxygenases, particularly CCD4b in citrus. While its role in plant signaling is not yet clearly defined, established analytical methods allow for its reliable extraction and quantification. This technical guide provides a foundational understanding for researchers and professionals interested in the study of this and other related apocarotenoids in the context of plant biology, food science, and potential pharmaceutical applications. Further research is warranted to explore its full range of natural sources, quantitative levels, and potential biological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An unknown apocarotenoid signal alters plant development by modulating shoot and root apical meristem activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. unipub.uni-graz.at [unipub.uni-graz.at]

- 8. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological functions of apocarotenoids in plant signaling.

An In-depth Technical Guide to the Biological Functions of Apocarotenoids in Plant Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apocarotenoids are a diverse class of metabolites derived from the oxidative cleavage of carotenoids.[1][2] These molecules are not merely byproducts of carotenoid degradation but are crucial signaling agents that regulate a vast array of biological processes in plants.[1][3] They play pivotal roles in plant development, responses to environmental stimuli, and communication with other organisms.[1][4] This technical guide provides a comprehensive overview of the key apocarotenoid signaling molecules, their biosynthesis, the signaling pathways they govern, and the experimental methodologies used to study them. We delve into the functions of well-established phytohormones like abscisic acid (ABA) and strigolactones (SLs), as well as recently discovered regulators such as β-cyclocitral, zaxinone, and anchorene, presenting quantitative data and detailed experimental protocols to support researchers in this dynamic field.[2][5]

The Origin and Diversity of Apocarotenoids

Apocarotenoids are generated when the polyene backbone of carotenoids is oxidatively cleaved.[5] This process can occur either non-enzymatically through the action of reactive oxygen species (ROS) or be catalyzed by a specific family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2][6] Plants possess several types of CCDs, which exhibit distinct substrate specificities and cleavage positions, leading to the production of a wide variety of apocarotenoids.[7] These molecules include essential phytohormones, signaling molecules, pigments, and volatile compounds that contribute to plant fitness and interaction with the environment.[1][8]

Caption: General biosynthesis of apocarotenoids from carotenoid precursors.

Core Apocarotenoid Signaling Pathways

Abscisic Acid (ABA): The Master Regulator of Abiotic Stress

ABA is a cornerstone phytohormone known for its critical role in mediating adaptive responses to environmental stresses like drought, salinity, and cold.[5][9] It also governs key developmental processes, including seed dormancy and germination.[5][10]

Biosynthesis: ABA biosynthesis begins in the plastids with the enzymatic cleavage of 9-cis-epoxycarotenoids (like 9-cis-neoxanthin) by the rate-limiting enzyme 9-cis-epoxycarotenoid dioxygenase (NCED), which produces the C15 precursor xanthoxin.[7][11] Xanthoxin is then exported to the cytosol and converted in two steps to active ABA.[1]

Signaling Pathway: The core ABA signaling module consists of three main components: PYR/PYL/RCAR receptors, Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[9][12]

-

ABA Perception: In the presence of ABA, the hormone binds to the PYR/PYL/RCAR receptors.[12]

-

PP2C Inhibition: This binding event induces a conformational change in the receptor, allowing it to interact with and inhibit the activity of PP2Cs, which are negative regulators of the pathway.[9][12]

-

SnRK2 Activation: The inhibition of PP2Cs releases SnRK2 kinases from repression. The now-active SnRK2s phosphorylate downstream targets, including transcription factors (e.g., ABFs/AREBs) and ion channels.[9]

-

Cellular Response: This cascade ultimately leads to the transcriptional regulation of ABA-responsive genes and physiological responses such as stomatal closure to reduce water loss.[7][10]

Caption: The core ABA signaling cascade in plant cells.

Strigolactones (SLs): Architects of Plant Form and Rhizosphere Communication

Strigolactones (SLs) are a class of carotenoid-derived hormones that regulate plant architecture, most notably by inhibiting shoot branching.[13][14] They are also crucial signaling molecules exuded from roots into the rhizosphere, where they mediate interactions with symbiotic arbuscular mycorrhizal (AM) fungi and parasitic plants.[13][15]

Biosynthesis: The SL biosynthesis pathway starts with all-trans-β-carotene, which is converted into carlactone (B12838652) by the sequential action of the enzymes D27, CCD7, and CCD8.[11] Carlactone is then further modified by cytochrome P450 enzymes (MAX1 in Arabidopsis) to produce various active SLs.[14]

Signaling Pathway: SL signaling involves perception by an α/β-hydrolase receptor, D14, and subsequent signal transduction through an F-box protein and a transcriptional repressor.[14][15]

-

SL Perception: The D14 receptor binds and hydrolyzes the SL molecule.

-

Complex Formation: This leads to a conformational change in D14, promoting its interaction with the F-box protein MAX2 (D3 in rice).[15]

-

Repressor Degradation: The D14-SL-MAX2 complex targets transcriptional repressors of the D53/SMXL family for ubiquitination and subsequent degradation by the 26S proteasome.[14]

-

Gene Expression: The degradation of D53/SMXL repressors allows for the expression of downstream genes that regulate processes like shoot branching.[14]

Caption: The strigolactone perception and signaling pathway.

β-Cyclocitral (β-CC): A Retrograde Signal for Stress Acclimation

β-cyclocitral (β-CC) is a volatile apocarotenoid produced from the oxidation of β-carotene, often triggered by ROS like singlet oxygen (¹O₂) under high light stress.[1][5] It functions as a retrograde signaling molecule, communicating stress perceived in the chloroplasts to the nucleus to orchestrate a protective response.[3][16]

Signaling and Function: β-CC accumulation under stress conditions triggers a specific transcriptional response that enhances the plant's tolerance to photo-oxidative stress.[17][18] This response involves the upregulation of genes associated with detoxification and stress acclimation.[3] Recent studies have also identified β-CC as a regulator of root growth and development.[5][16] Its oxidized derivative, β-cyclocitric acid, has also been shown to confer drought tolerance.[2][3]

Zaxinone: A Regulator of Growth and Hormone Crosstalk

Zaxinone is a recently identified apocarotenoid that plays a crucial role in rice growth and development.[19][20] It is produced by the enzyme Zaxinone Synthase (ZAS).[20]

Signaling and Function: Zaxinone acts as a key regulatory metabolite. In rice, it is required for normal growth, and loss-of-function zas mutants exhibit retarded growth.[20] A key function of zaxinone is its role as a negative regulator of SL biosynthesis; its application reduces the levels of SLs.[2][20] This has significant agricultural potential, as reducing SLs can decrease the germination of parasitic Striga weeds.[20][21] Interestingly, in the non-mycotrophic plant Arabidopsis, zaxinone appears to act as a stress signal, positively regulating both SL and ABA biosynthesis.[22]

Caption: Zaxinone negatively regulates strigolactone biosynthesis in rice.

Quantitative Data on Apocarotenoid Functions

The effects of apocarotenoids are often concentration-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of Exogenous Apocarotenoid Application

| Apocarotenoid | Plant Species | Concentration | Observed Effect | Reference(s) |

| Zaxinone | Rice (Oryza sativa) | 2.5 µM | Rescued crown root length and biomass phenotypes in zas mutant. | [20] |

| Zaxinone | Rice (Oryza sativa) | 10 µM | Increased shoot length and biomass in zas mutant; reduced Striga infestation. | [20] |

| GR24 (Synthetic SL) | Tomato, Arabidopsis | Varies | Decreased lateral root density. | [23] |

| Zaxinone | Arabidopsis | 1 µM | Enhanced transcript levels of SL and ABA biosynthetic genes in roots. | [22] |

Table 2: Regulation of Gene Expression by Apocarotenoids

| Apocarotenoid | Plant Species | Target Genes | Regulation | Reference(s) |

| Zaxinone | Rice (Oryza sativa) | OsDWARF27, OsCCD7, OsCCD8 (SL biosynthesis) | Downregulation | [2] |

| β-Cyclocitral | Tomato (Solanum lycopersicum) | Heat shock proteins, TFs (MYC2, DREB3), Ca-binding proteins | Upregulation | [18] |

| β-Cyclocitral | Arabidopsis | Singlet oxygen-responsive genes | Upregulation | [17][18] |

| Zaxinone | Arabidopsis | NCED3 (ABA biosynthesis), MAX3, MAX4 (SL biosynthesis) | Upregulation | [22] |

Experimental Protocols for Apocarotenoid Research

Protocol: Quantification of Apocarotenoids by UHPLC-MS

This protocol provides a general workflow for the simultaneous profiling of diverse apocarotenoids in plant tissues, based on established methods.[24][25]

1. Sample Preparation and Extraction:

- Flash-freeze plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder.

- Lyophilize the powdered tissue for 24-48 hours.

- Perform ultrasound-assisted extraction (UAE) on the dried material using a solvent like methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.[24]

- Centrifuge the sample to pellet debris and collect the supernatant. Repeat the extraction for exhaustive recovery.

- Pool the supernatants and dry them under a stream of nitrogen gas or using a vacuum concentrator.

2. Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Reconstitute the dried extract in a suitable solvent.

- Use an appropriate SPE cartridge (e.g., C18) to remove interfering compounds like chlorophylls (B1240455) and lipids.

- Elute the apocarotenoid fraction from the cartridge and dry it down.

3. UHPLC-MS Analysis:

- Reconstitute the final dried extract in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

- Inject the sample into an ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a hybrid quadrupole-Orbitrap).[24][25]

- Chromatography: Use a C18 column with a gradient elution program to separate the different apocarotenoids.

- Mass Spectrometry: Operate the mass spectrometer in positive ionization mode.[24] Acquire data in full-scan mode for identification and parallel reaction monitoring (PRM) or selected ion monitoring (SIM) for accurate quantification.

- Identification & Quantification: Identify apocarotenoids based on accurate mass, retention time, and MS/MS fragmentation patterns compared to synthetic standards.[24] Quantify using an external calibration curve generated with authentic standards.

A[label="1. Sample Collection\n(Flash-freeze & Grind)"];

B[label="2. Lyophilization\n(Freeze-drying)"];

C [label="3. Ultrasound-Assisted Extraction\n(e.g., Methanol + BHT)"];

D [label="4. Centrifugation & Supernatant Pooling"];

E [label="5. Drying Under Nitrogen"];

F [label="6. SPE Cleanup\n(Optional)"];

G [label="7. Reconstitution in Mobile Phase"];

H [label="8. UHPLC-MS Analysis\n(Separation, Identification, Quantification)"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Caption: Experimental workflow for apocarotenoid quantification via UHPLC-MS.

Methodologies for Elucidating Signaling Pathways

-

Genetic Approach: The use of forward and reverse genetics is fundamental. Characterizing mutants with altered apocarotenoid levels (e.g., zas in rice[20]) or signaling responses (e.g., max2 in Arabidopsis[22]) helps to identify key genes and their functions.

-

Transcriptomics: RNA-sequencing and qPCR are used to determine how apocarotenoid signals affect global gene expression, revealing downstream targets and cellular processes.[18]

-

Protein-Protein Interaction Studies: Techniques like yeast two-hybrid (Y2H), bimolecular fluorescence complementation (BiFC), and co-immunoprecipitation (Co-IP) are employed to map the physical interactions between signaling components, such as receptors and their downstream partners.[26]

-

Biochemical Assays: In vitro assays are used to determine the enzymatic activity of proteins like CCDs and the binding kinetics of hormone-receptor interactions.

Conclusion and Future Perspectives

Apocarotenoids represent a sophisticated chemical language that plants use to fine-tune their growth, development, and stress responses. While significant progress has been made in understanding the roles of ABA and SLs, the functions of many other apocarotenoids are just beginning to be uncovered.[3][27] The discovery of zaxinone, β-cyclocitral, and others highlights a vast, underexplored area of plant signaling.[2]

For researchers and drug development professionals, this field offers exciting opportunities. A deeper understanding of these signaling networks could lead to novel strategies for improving crop resilience to climate change and developing new plant growth regulators.[21][27] Future research should focus on identifying the receptors for orphan apocarotenoids, mapping their complete signaling cascades, and exploring their crosstalk with other hormonal pathways to fully harness their potential in agriculture and biotechnology.

References

- 1. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apocarotenoids Involved in Plant Development and Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Apocarotenoids Involved in Plant Development and Stress Response [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. DSpace [repository.kaust.edu.sa]

- 20. The apocarotenoid metabolite zaxinone regulates growth and strigolactone biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Frontiers | The Apocarotenoid Zaxinone Is a Positive Regulator of Strigolactone and Abscisic Acid Biosynthesis in Arabidopsis Roots [frontiersin.org]

- 23. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ultra-high performance liquid chromatography-mass spectrometry analysis of plant apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Plant Signal Transduction: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]

- 27. scilit.com [scilit.com]

Apocarotenal as a Precursor for Vitamin A Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth examination of apocarotenals as precursors for the biosynthesis of vitamin A. It is intended for researchers, scientists, and drug development professionals working in the fields of nutrition, biochemistry, and pharmacology. This document details the enzymatic conversion of apocarotenals to retinal, the primary enzymatic players, their kinetic properties, and the regulatory mechanisms governing this crucial metabolic pathway. Detailed experimental protocols for the analysis of apocarotenal metabolism and the determination of their vitamin A activity are provided, alongside visual representations of key pathways and workflows to facilitate comprehension and application in a research setting.

Introduction

Vitamin A is an essential nutrient for vision, immune function, embryonic development, and cellular differentiation.[1] While preformed vitamin A (retinol and retinyl esters) is obtained from animal sources, a significant portion of the global population relies on provitamin A carotenoids from plant-based foods.[2] The enzymatic cleavage of these carotenoids is the primary pathway for vitamin A synthesis in vivo. Apocarotenals, which are oxidative cleavage products of carotenoids, also serve as substrates for this pathway, contributing to the overall vitamin A pool.[3][4] Understanding the metabolic fate of apocarotenals is critical for assessing the vitamin A activity of various dietary sources and for the development of novel therapeutic strategies targeting retinoid metabolism.

This guide focuses on the central role of the enzyme β-carotene 15,15'-oxygenase (BCO1) in the conversion of apocarotenals to retinal, the aldehyde form of vitamin A.[3][5] We will explore the substrate specificity and kinetics of this enzyme, the subsequent metabolic steps, and the regulatory signaling pathways that control vitamin A homeostasis.

Biochemical Pathway of this compound Conversion to Vitamin A

The conversion of apocarotenals to vitamin A is a multi-step enzymatic process primarily occurring in the intestine and liver.[6] The key steps are outlined below:

-

Enzymatic Cleavage of this compound: The central enzyme in this pathway is β-carotene 15,15'-oxygenase (BCO1), a cytosolic enzyme that catalyzes the oxidative cleavage of the 15,15' double bond of various carotenoids and apocarotenoids.[3][7] In the case of β-apo-8'-carotenal, BCO1 cleaves the molecule to yield one molecule of retinal.[3] Another enzyme, β-carotene 9',10'-oxygenase (BCO2), located in the mitochondria, can perform eccentric cleavage of carotenoids to produce longer-chain apocarotenals, which can then be further metabolized.[8][9]

-

Conversion of Retinal to Retinol (B82714) and Retinoic Acid: Retinal, the product of BCO1 activity, is at a crucial metabolic branch point. It can be reversibly reduced to retinol (vitamin A alcohol) by retinol dehydrogenases or irreversibly oxidized to retinoic acid by retinal dehydrogenases.[1] Retinol is the storage and transport form of vitamin A, while retinoic acid is the primary biologically active metabolite that regulates gene expression.[1]

Quantitative Data on Enzymatic Conversion

The efficiency of this compound conversion to retinal is dependent on the substrate specificity and kinetic parameters of the BCO1 enzyme. While β-carotene is the preferred substrate for BCO1, the enzyme can also cleave various apocarotenals.

| Substrate | Enzyme | Km (µM) | Vmax (nmol retinal/mg protein/h) | Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹) | Reference |

| β-Carotene | Human BCO1 | 17.2 | 197.2 | 6098 | [3] |

| β-Apo-8'-carotenal | Human BCO1 | - | - | Lower than β-carotene | [3] |

| β-Apo-10'-carotenal | Human BCO1 | - | - | Does not show Michaelis-Menten kinetics | [3] |

| β-Apo-12'-carotenal | Human BCO1 | - | - | Does not show Michaelis-Menten kinetics | [3] |

| β-Apo-14'-carotenal | Human BCO1 | - | - | Does not show Michaelis-Menten kinetics | [3] |

| β-Apo-10'-carotenol | Murine BCO2 | - | 4.64 nmol/mg protein/h (initial velocity) | - | [2] |

| β-Apo-10'-carotenal | Murine BCO2 | - | 1.27 nmol/mg protein/h (initial velocity) | - | [2] |

| β-Apo-10'-carotenoic acid | Murine BCO2 | - | 2.38 nmol/mg protein/h (initial velocity) | - | [2] |

Note: The catalytic efficiency for β-apo-8'-carotenal is reported as lower than that of β-carotene, but specific values for Km and Vmax were not provided in the cited literature. Shorter chain β-apocarotenals did not exhibit standard Michaelis-Menten kinetics under the tested conditions. The data for murine BCO2 represents initial velocity and not Vmax.

Regulatory Signaling Pathways

The synthesis of vitamin A from apocarotenals is a tightly regulated process to maintain homeostasis and prevent toxicity from excessive vitamin A levels. The primary regulatory mechanism is a negative feedback loop mediated by retinoic acid, the end-product of the pathway.

Retinoic acid acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon binding, these receptors form heterodimers and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

A key transcription factor involved in the regulation of BCO1 is the Intestine-Specific Homeobox (ISX) protein. In response to increased retinoic acid levels, ISX is activated and subsequently suppresses the expression of the BCO1 gene, thus reducing the conversion of carotenoids and apocarotenoids to retinal.[1] Additionally, Peroxisome Proliferator-Activated Receptors (PPARs) have been implicated in the regulation of BCO1 expression.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the conversion of apocarotenals to vitamin A.

In Vitro BCO1 Enzyme Activity Assay

This protocol is adapted from established methods for measuring BCO1 activity using purified recombinant enzyme.[3]

Objective: To determine the enzymatic activity of BCO1 with a specific this compound substrate.

Materials:

-

Purified recombinant human BCO1

-

This compound substrate (e.g., β-apo-8'-carotenal)

-

Reaction buffer: 500 mM Tricine-KOH, pH 8.0, 2.5 mM dithiothreitol (B142953) (DTT), 20 mM sodium cholate, 75 mM nicotinamide

-

Tween 40

-

α-tocopherol

-

Isopropyl alcohol

-

Formaldehyde (for quenching)

-

HPLC system with UV detector

Procedure:

-

Prepare the this compound substrate solution by dissolving it in a minimal amount of an appropriate solvent and then dispersing it in the reaction buffer containing Tween 40 and α-tocopherol.

-

In a reaction vessel, combine the purified BCO1 enzyme with the reaction buffer.

-

Initiate the reaction by adding the this compound substrate solution to the enzyme mixture.

-

Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding formaldehyde.

-

Add a 1:1 (v/v) mixture of acetonitrile and isopropyl alcohol to the reaction mixture to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated protein and filter the supernatant through a 0.22-µm syringe filter.

-

Analyze the filtrate by HPLC to quantify the amount of retinal produced.

HPLC Analysis of Retinal and Apocarotenals

This protocol provides a general method for the separation and quantification of retinal and apocarotenals.[11]

Objective: To quantify the concentration of retinal and the remaining this compound substrate in a sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used for the separation of a wide range of carotenoids and retinoids. A simpler isocratic mobile phase of n-hexane with a small percentage of isopropanol (B130326) (e.g., 97:3 v/v) can be used for normal-phase chromatography.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the absorbance at the respective λmax for retinal (around 380 nm) and the specific this compound being analyzed (typically between 400-450 nm).

-

-

Quantification:

-

Prepare standard curves for retinal and the this compound of interest using pure standards of known concentrations.

-

Inject a known volume of the sample extract onto the HPLC system.

-

Identify and quantify the peaks corresponding to retinal and the this compound by comparing their retention times and spectral data to the standards.

-

Calculate the concentration of each analyte in the original sample based on the standard curve.

-

Cellular Uptake and Metabolism of Apocarotenals

This protocol describes a cell-based assay to study the uptake and subsequent metabolism of apocarotenals in an intestinal cell model.[12]

Objective: To investigate the transport and metabolic fate of an this compound in intestinal cells.

Materials:

-

Caco-2 human colorectal adenocarcinoma cells

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound of interest

-

Tween 40

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solvents for extraction (e.g., hexane, ethyl acetate)

-

HPLC system

Procedure:

-

Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Prepare the this compound dosing solution by creating micelles with Tween 40 in serum-free medium.

-

Wash the Caco-2 cell monolayers with PBS.

-

Add the this compound dosing solution to the apical side of the cell monolayer.

-

Incubate the cells at 37°C for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

-

At each time point, collect the medium from both the apical and basolateral compartments.

-

Wash the cells with PBS and then lyse the cells to collect the intracellular contents.

-

Extract the lipids (containing the this compound and its metabolites) from the medium and cell lysates using an appropriate organic solvent mixture.

-

Analyze the extracts by HPLC to quantify the parent this compound and any metabolites formed, such as retinal, retinol, or apocarotenoic acids.

Experimental Workflow for Determining Provitamin A Activity

The following workflow outlines the key steps in determining the provitamin A activity of a novel this compound using an in vivo model.[13]

Conclusion

Apocarotenals represent a class of compounds with significant potential to contribute to the body's vitamin A pool. Their conversion to retinal is primarily mediated by the enzyme BCO1, with the efficiency of this conversion being dependent on the specific structure of the this compound. The synthesis of vitamin A from these precursors is under tight regulatory control, with retinoic acid acting as a key feedback inhibitor of BCO1 expression. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound metabolism and the determination of their provitamin A activity. Further research in this area will enhance our understanding of vitamin A homeostasis and may lead to the development of novel nutritional and therapeutic interventions.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of purified recombinant human β-carotene 15,15'-oxygenase (BCO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Computer Simulation Insight into the Formation of Apocarotenoids: Study of the Carotenoid Oxygenases BCO1 and BCO2 and Their Interaction with Putative Substrates [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Assessment of provitamin A determination by open column chromatography/visible absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apocarotenal (C30H40O): Chemical Structure and Empirical Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of apocarotenal, a C30 carotenoid with significant biological activity. The document details its chemical structure, empirical formula, and physicochemical properties. Furthermore, it presents established experimental protocols for the synthesis, extraction, and analysis of this compound, aiming to equip researchers and professionals in drug development and related fields with the necessary technical information for their work. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, specifically trans-β-apo-8'-carotenal, is a naturally occurring carotenoid found in various fruits and vegetables, including spinach and citrus fruits.[1] It is a breakdown product of β-carotene and serves as a precursor to vitamin A, exhibiting approximately 50% of the provitamin A activity of β-carotene.[1] Its empirical formula is C30H40O.[1] Beyond its role as a vitamin A precursor, this compound is utilized as a food coloring agent (E160e) and is of interest to the scientific community for its potential antioxidant and other biological activities. This guide will delve into the core chemical and physical characteristics of this compound and provide detailed methodologies for its study.

Chemical Structure and Empirical Formula

The chemical structure of this compound is characterized by a polyene chain, a β-ionone ring, and a terminal aldehyde group. The systematic IUPAC name for the most common isomer is (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal.

Empirical Formula: C30H40O

The structure consists of a 2,6,6-trimethylcyclohex-1-en-1-yl group (β-ionone ring) attached to a long, unsaturated hydrocarbon chain containing eight conjugated double bonds and four methyl group substituents. The chain terminates with an aldehyde functional group. The trans configuration of the double bonds is the most prevalent and biologically significant isomer.

Stereoisomerism

This compound can exist as various geometric isomers (cis/trans) due to the presence of multiple carbon-carbon double bonds in its polyene chain. The all-trans isomer, also known as (all-E)-β-apo-8'-carotenal, is the most stable and common form found in nature. The stereochemistry of the double bonds significantly influences the molecule's shape, stability, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 416.64 g/mol |

| Appearance | Dark purple crystals or crystalline powder with a metallic luster |

| Melting Point | 137-141 °C |

| Boiling Point | 575.7 °C at 760 mmHg (Predicted) |

| Solubility | Insoluble in water; slightly soluble in ethanol; soluble in chloroform |

| UV-Vis Absorption Maxima (in hexane) | ~461 nm, ~488 nm |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, extraction from natural sources, and analysis of this compound.

Chemical Synthesis: Wittig Condensation

Workflow for Wittig Synthesis of this compound

References

The Role of Carotenoid Cleavage Dioxygenases (CCDs) in Apocarotenal Formation: A Technical Guide

Abstract: Apocarotenoids, derived from the oxidative cleavage of carotenoids, are a class of bioactive molecules with critical roles in signaling, hormonal regulation, and as precursors to high-value commercial products such as flavors and fragrances. The enzymatic cleavage of carotenoids is primarily catalyzed by Carotenoid Cleavage Dioxygenases (CCDs), a ubiquitous family of non-heme iron(II)-dependent enzymes.[1] These enzymes exhibit remarkable specificity in cleaving particular double bonds within the carotenoid backbone to produce a diverse array of apocarotenals (aldehydes) and apocarotenones (ketones).[2] This technical guide provides an in-depth examination of the mechanisms, classification, and function of CCDs in apocarotenal biosynthesis. It includes structured data on enzyme specificity, detailed experimental protocols for activity assessment, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to Carotenoid Cleavage Dioxygenases (CCDs)

Carotenoid Cleavage Dioxygenases (CCDs) are a superfamily of enzymes that catalyze the oxygenolytic fission of carbon-carbon double bonds in carotenoid and apocarotenoid substrates.[3] This oxidative cleavage is the foundational step in the biosynthesis of all apocarotenoids.[2] Found across all major taxonomic groups, including plants, animals, fungi, and bacteria, CCDs play pivotal roles in a myriad of biological processes.[2][4]

The products of CCD-mediated reactions, apocarotenoids, are vital signaling molecules. For instance, retinal (vitamin A aldehyde) is essential for vision in animals, while abscisic acid (ABA) and strigolactones are critical phytohormones regulating plant development and stress responses.[1][5] Furthermore, many volatile apocarotenoids are responsible for the characteristic aroma and flavor of fruits and flowers, making them significant in the food and cosmetic industries.[2]

All CCDs share a conserved catalytic mechanism centered around a non-heme iron(II) cofactor, which is coordinated by four highly conserved histidine residues within the enzyme's active site.[4] The reaction involves the incorporation of molecular oxygen, classifying them as dioxygenases.[3][6]

Catalytic Mechanism of this compound Formation

The formation of apocarotenals by CCDs is a highly specific process involving the activation of molecular oxygen by the non-heme iron center. The generally accepted mechanism proceeds through the following key steps:

-

Substrate Binding: The carotenoid substrate enters the enzyme's hydrophobic active site tunnel.

-

Oxygen Activation: Molecular oxygen (O₂) binds to the Fe(II) center.

-

Dioxetane Intermediate Formation: The activated oxygen attacks a specific double bond of the carotenoid substrate, leading to the transient formation of a high-energy dioxetane intermediate.[3]

-

Bond Cleavage: The unstable dioxetane ring collapses, cleaving the carbon-carbon double bond.

-

Product Release: Two apocarotenoid molecules, typically aldehydes or ketones, are formed and released. The iron cofactor is restored to its Fe(II) resting state, ready for the next catalytic cycle.[3]

Isotope labeling experiments have confirmed that the oxygen atoms incorporated into the final this compound products are derived from molecular oxygen (O₂), confirming the dioxygenase nature of the reaction.[6]

Classification and Function of Plant CCDs

In plants, the CCD family is diverse, with members exhibiting distinct substrate specificities, cleavage positions, and subcellular localizations. This diversity allows for the precise production of a wide range of apocarotenoids. The primary subfamilies involved in this compound formation are CCD1, CCD4, CCD7, and CCD8.[5][7] The nine-cis-epoxycarotenoid dioxygenases (NCEDs) are another crucial subfamily, but they are dedicated specifically to the biosynthesis of the phytohormone abscisic acid precursor, xanthoxin.[8]

| Parameter | CCD1 | CCD4 | CCD7 | CCD8 |

| Subcellular Localization | Cytosol[8][9] | Plastids[9] | Plastids[8] | Plastids[8] |

| Primary Substrate(s) | Broad: C40 carotenoids (e.g., β-carotene, lycopene, zeaxanthin) and C27 apocarotenoids[8][9] | Cyclic carotenoids (e.g., β-carotene, β-cryptoxanthin, zeaxanthin)[9][10] | 9-cis-β-carotene[11][12] | 9-cis-β-apo-10'-carotenal[12] |

| Cleavage Position(s) | Symmetrical: 9,10 and 9',10'[3][7] | Asymmetrical or Symmetrical: 9,10 (9',10')[10] | Asymmetrical: 9',10'[10] | C13-C14 of its C27 substrate[2] |

| Major this compound Products | C13 β-ionone, C14 geranylacetone, C17 dialdehyde[3][8] | β-ionone, β-cyclocitral, β-citraurin[10][13] | 9-cis-β-apo-10'-carotenal (C27) and β-ionone (C13)[11] | Carlactone (C19)[12] |

| Primary Biological Role | Production of flavor and aroma volatiles; carotenoid turnover[8][14] | Carotenoid degradation, regulation of pigmentation in flowers and fruits[10][11] | Strigolactone biosynthesis (first dedicated step)[14] | Strigolactone biosynthesis (second dedicated step)[14] |

Key Apocarotenoid Biosynthetic Pathways

The generation of specific apocarotenoids often involves the sequential action of multiple CCD enzymes, sometimes across different cellular compartments.

Strigolactone Biosynthesis Pathway

Strigolactones, a class of phytohormones that regulate shoot branching and symbiotic interactions in the rhizosphere, are synthesized in the plastids through the consecutive action of CCD7 and CCD8.[14]

-

CCD7 Action: The pathway begins with the enzyme CCD7 cleaving 9-cis-β-carotene at the 9',10' double bond. This reaction yields two products: the C13 ketone β-ionone and the C27 intermediate, 9-cis-β-apo-10'-carotenal.[11][13]

-

CCD8 Action: The C27 intermediate is then used as a substrate by CCD8. This enzyme catalyzes a more complex reaction involving cleavage and intramolecular rearrangement to form carlactone, the precursor to all strigolactones.[3][12]

Two-Step Model for Cytosolic Apocarotenoid Formation

While CCD1 is a cytosolic enzyme, its primary substrates, C40 carotenoids, are synthesized and stored within plastids. This spatial separation has led to a proposed two-step model for the formation of C13/C14 aroma compounds, particularly in tissues like mycorrhizal roots.[8]

-

Plastidial Cleavage (Step 1): A plastid-localized CCD, likely CCD7, performs the initial cleavage of a C40 carotenoid to produce a C27 apocarotenoid intermediate.[8][15]

-

Export: This C27 intermediate is then exported from the plastid into the cytosol.

-

Cytosolic Cleavage (Step 2): In the cytosol, CCD1 recognizes and cleaves the C27 apocarotenoid to generate the final C13 and C14 volatile apocarotenoids.[8] This model suggests that C27 apocarotenoids, not C40 carotenoids, are the main in vivo substrates for CCD1 in certain contexts.[8]

Quantitative Analysis of CCD Activity

The enzymatic efficiency of CCDs can be characterized by standard Michaelis-Menten kinetics. However, obtaining reliable kinetic data can be challenging due to the hydrophobicity of carotenoid substrates. Assays often require the use of detergents or other solubilizing agents. Kinetic parameters vary significantly depending on the specific enzyme, substrate, and assay conditions.[16]

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference Notes |

| Nostoc sp. ACO | β-apo-8'-carotenal | Varies | Varies | Exhibits wide substrate specificity but with very divergent Km and Vmax values for different chain lengths and end-groups.[16] |

| Synechocystis sp. ACO | β-apo-8'-carotenal | ~15 | N/A | Characterized as an apocarotenoid-15,15'-oxygenase, producing retinal.[3] |

| Zea mays CCD1 | β-carotene | ~25 | ~0.5 nmol/min/mg | Values are representative and highly dependent on the solubilization method used for the substrate.[15] |

| Arabidopsis CCD1 | Lycopene | Varies | Varies | Known to cleave multiple substrates at the 9,10 and 9',10' positions.[9] |

Experimental Protocols and Workflows

Investigating the function and specificity of CCDs requires robust experimental procedures for enzyme expression, activity assays, and product analysis.

General Experimental Workflow

The characterization of a novel CCD typically follows a standardized workflow from gene cloning to kinetic analysis.

References

- 1. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | The Genes of CYP, ZEP, and CCD1/4 Play an Important Role in Controlling Carotenoid and Aroma Volatile Apocarotenoid Accumulation of Apricot Fruit [frontiersin.org]

- 11. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Apocarotenal's Function in Modulating Nuclear Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apocarotenals, the eccentric cleavage products of carotenoids like beta-carotene, are emerging as significant modulators of nuclear receptor signaling. This technical guide provides a comprehensive overview of the current understanding of how these molecules, particularly β-apo-13-carotenone and β-apo-14'-carotenal, interact with and modulate the activity of key nuclear receptors, including the Retinoid X Receptor (RXR), Retinoid Acid Receptor (RAR), and Peroxisome Proliferator-Activated Receptors (PPARs). This document details the antagonistic functions of these apocarotenals, presents quantitative binding and functional data, outlines key experimental protocols for their study, and visualizes the involved signaling pathways and experimental workflows. The insights provided herein are critical for researchers and professionals in drug development exploring the therapeutic potential of apocarotenal-based compounds.

Introduction to Apocarotenals and Nuclear Receptors

Carotenoids are naturally occurring pigments in plants that serve as precursors to vitamin A. While the central cleavage of β-carotene yields retinal (a form of vitamin A), eccentric cleavage results in a variety of β-apocarotenals and β-apocarotenones.[1][2] These molecules are not merely metabolic byproducts but possess intrinsic biological activities, notably the ability to interact with and modulate the function of nuclear receptors.[1][2]

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including development, metabolism, and reproduction. Key members of this family relevant to this compound signaling are:

-

Retinoid X Receptors (RXRs) : Central players in nuclear receptor signaling, RXRs form homodimers or heterodimers with other nuclear receptors, including RARs and PPARs, to regulate gene expression.

-

Retinoic Acid Receptors (RARs) : Activated by all-trans retinoic acid (ATRA), RARs heterodimerize with RXRs to control genes involved in cell growth, differentiation, and apoptosis.

-

Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors are critical regulators of lipid and glucose metabolism and are involved in inflammation. They also heterodimerize with RXRs to exert their transcriptional effects.

This guide focuses on the antagonistic role of specific apocarotenals on these nuclear receptors, a function that presents intriguing possibilities for therapeutic intervention.

Modulation of Nuclear Receptor Signaling by Apocarotenals

Current research indicates that certain apocarotenals act as antagonists of RXR, RAR, and PPAR signaling pathways. This antagonistic activity can occur through direct competition with endogenous ligands or through unique allosteric mechanisms.

Antagonism of Retinoid X Receptor (RXR) Signaling

β-Apo-13-carotenone has been identified as a potent antagonist of RXRα.[1] It exhibits a high binding affinity for RXRα, comparable to that of its natural agonist, 9-cis-retinoic acid (9cRA).[2][3] The primary mechanism of its antagonistic action is novel; instead of preventing the binding of coactivators, β-apo-13-carotenone induces the formation of a transcriptionally silent RXRα tetramer.[3][4] This tetrameric conformation is believed to represent an inactive pool of the receptor.[3]

Antagonism of Retinoic Acid Receptor (RAR) Signaling

β-Apo-13-carotenone also functions as a high-affinity antagonist for all three RAR isotypes (RARα, RARβ, and RARγ).[5][6] It directly competes with all-trans retinoic acid (ATRA) for binding to the ligand-binding pocket of RARs.[6][7][8] This competitive inhibition blocks the recruitment of coactivators and subsequent transactivation of RAR target genes.[6][7] β-Apo-14'-carotenal and β-apo-14'-carotenoic acid also exhibit antagonistic effects on RARs, albeit with lower affinity compared to β-apo-13-carotenone.[5]

Inhibition of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

β-Apo-14'-carotenal has been shown to inhibit the signaling of PPARα and PPARγ.[9][10] This inhibition is achieved by acting as a transcriptional repressor, thereby downregulating the expression of PPAR target genes involved in adipogenesis and lipid metabolism.[11] The inhibitory effect of β-apo-14'-carotenal on PPARs appears to be mediated through a mechanism involving RXR, the obligate heterodimeric partner for PPARs.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of key apocarotenals with nuclear receptors.

| This compound | Nuclear Receptor | Binding Affinity (Kd) | Reference(s) |

| β-Apo-13-carotenone | RXRα | 7-8 nM | [2][3] |

| 9-cis-Retinoic Acid (Agonist) | RXRα | 7-8 nM | [3] |

| β-Apo-13-carotenone | RARα, RARβ, RARγ | 3-5 nM | [5][9] |

| all-trans-Retinoic Acid (Agonist) | RARα, RARβ, RARγ | 3-5 nM | [9] |

| β-Apo-14'-carotenal | RARs | ~5-fold lower than ATRA | [5] |

| β-Apo-14'-carotenoic acid | RARs | ~5-fold lower than ATRA | [5] |

Table 1: Binding Affinities of Apocarotenals to Nuclear Receptors.

| This compound | Nuclear Receptor | Effect | Effective Concentration | Reference(s) |

| β-Apo-13-carotenone | RXRα | Antagonism of 9cRA-induced activation | As low as 1 nM | [1] |

| β-Apo-13-carotenone | RXRα | Shift in 9cRA dose-response curve | 1 nM, 10 nM, 100 nM, 1 µM | [1] |

| β-Apo-14'-carotenal | RXRα | Inhibition of agonist-induced activation | 5-10 µM | [9][10] |

| β-Apo-14'-carotenal | PPARα | Inhibition of agonist-induced activation | 5-10 µM | [9][10] |

| β-Apo-14'-carotenal | PPARγ | Inhibition of agonist-induced activation | 5-10 µM | [10] |

Table 2: Functional Antagonistic Activity of Apocarotenals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: RXR signaling pathway and its antagonism by β-apo-13-carotenone.

Caption: RAR signaling pathway and its competitive antagonism by β-apo-13-carotenone.

Caption: PPAR signaling pathway and its inhibition by β-apo-14'-carotenal.

Caption: Workflow for a luciferase reporter gene assay to assess nuclear receptor antagonism.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on nuclear receptor signaling.

Mammalian Cell Culture and Transfection

-

Cell Lines: HEK293T or COS-7 cells are commonly used for their high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1% L-glutamine, and nonessential amino acids.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection:

-

Seed cells in 24-well or 96-well plates to achieve 80-90% confluency on the day of transfection.

-